Cas no 2138245-91-5 (4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)
4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-843206
- 4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid
- 2138245-91-5
- 4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid
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- Inchi: 1S/C14H23N3O2/c1-3-8-16(4-2)12-7-5-6-9-17-13(12)10-11(15-17)14(18)19/h10,12H,3-9H2,1-2H3,(H,18,19)
- InChI Key: OURIUTUOLUWITR-UHFFFAOYSA-N
- SMILES: OC(C1C=C2C(CCCCN2N=1)N(CC)CCC)=O
Computed Properties
- Exact Mass: 265.17902698g/mol
- Monoisotopic Mass: 265.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 58.4Ų
4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843206-1.0g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 1.0g |
$1256.0 | 2024-05-21 | |
| Enamine | EN300-843206-0.05g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 0.05g |
$1056.0 | 2024-05-21 | |
| Enamine | EN300-843206-0.1g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 0.1g |
$1106.0 | 2024-05-21 | |
| Enamine | EN300-843206-0.25g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 0.25g |
$1156.0 | 2024-05-21 | |
| Enamine | EN300-843206-0.5g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 0.5g |
$1207.0 | 2024-05-21 | |
| Enamine | EN300-843206-1g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 1g |
$1256.0 | 2023-09-02 | ||
| Enamine | EN300-843206-2.5g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 2.5g |
$2464.0 | 2024-05-21 | |
| Enamine | EN300-843206-5g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 5g |
$3645.0 | 2023-09-02 | ||
| Enamine | EN300-843206-10g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 10g |
$5405.0 | 2023-09-02 | ||
| Enamine | EN300-843206-5.0g |
4-[ethyl(propyl)amino]-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid |
2138245-91-5 | 95% | 5.0g |
$3645.0 | 2024-05-21 |
4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid
4-Ethyl(Propyl)Amino-4H,5H,6H,7H,8H-Pyrazolo[1,5-A]Azepine-2-Carboxylic Acid: A Comprehensive Overview
The compound 4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid, with the CAS number 2138245-91-5, represents a structurally complex and biologically active molecule. This compound belongs to the class of pyrazoloazepines, which are known for their potential in pharmacological applications. The molecule's unique structure combines a pyrazole ring fused with an azepine ring system, along with an ethyl(propyl)amino substituent and a carboxylic acid group. These features contribute to its intriguing chemical properties and biological activity.
Recent studies have highlighted the importance of pyrazoloazepines in drug discovery, particularly in the development of agents targeting central nervous system (CNS) disorders. The pyrazolo[1,5-a]azepine core is a key structural element that facilitates interactions with various biological targets. For instance, researchers have demonstrated that this scaffold can modulate GABA receptors, which are critical in treating conditions such as anxiety and epilepsy. The presence of the ethyl(propyl)amino group further enhances the compound's pharmacokinetic properties, improving its bioavailability and stability within biological systems.
The synthesis of 4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent incorporation of the azepine moiety. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are essential for studying stereochemical effects on biological activity.
In terms of biological activity, this compound has shown promise as a potential therapeutic agent in several disease models. Preclinical studies indicate that it exhibits potent activity against various CNS-related targets. For example, in vitro assays have demonstrated its ability to modulate ion channels and neurotransmitter systems. Additionally, animal studies have revealed its efficacy in reducing seizure activity and alleviating symptoms of anxiety-like behavior. These findings underscore the potential of this compound as a lead molecule for drug development.
The carboxylic acid group present in this compound plays a crucial role in its chemical reactivity and biological function. This functional group can undergo various transformations to generate derivatives with enhanced pharmacological profiles. For instance, esterification or amidation can improve drug delivery properties such as solubility and permeability. Recent research has explored the use of click chemistry to modify this group further, enabling the creation of bioconjugates for targeted drug delivery systems.
The structural versatility of 4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid makes it an attractive candidate for combinatorial chemistry approaches. By varying substituents on the pyrazole and azepine rings or modifying the amino group's alkyl chain length (e.g., ethyl vs propyl), researchers can explore a wide range of chemical space to optimize activity and selectivity. Such modifications have already led to the identification of several analogs with improved potency and reduced off-target effects.
In conclusion, 4-ethyl(propyl)amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a]azepine-2-carboxylic acid stands out as a compelling molecule with significant potential in pharmaceutical research. Its unique structure combines features that enhance both chemical stability and biological activity. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacokinetic properties
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